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Compound of Interest

Compound Name: 2-Amino-5-methylbenzoic acid

Cat. No.: B193564 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is a valuable and

versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both

a nucleophilic amino group and a carboxylic acid moiety on a substituted benzene ring, allows

for a diverse range of chemical transformations. This unique structural arrangement makes it

an important precursor for the synthesis of a wide array of heterocyclic compounds, many of

which exhibit significant biological activity. Consequently, 2-amino-5-methylbenzoic acid has

garnered considerable attention in medicinal chemistry and drug development, serving as a

key starting material for the synthesis of anti-inflammatory agents, analgesics, and anti-cancer

drugs. This technical guide provides a comprehensive overview of the chemical properties,

synthetic applications, and experimental protocols involving 2-amino-5-methylbenzoic acid,

with a particular focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties
2-Amino-5-methylbenzoic acid is a stable, crystalline solid. Its key physical and chemical

properties are summarized in the table below, providing essential data for its use in synthetic

applications.
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Property Value Reference

CAS Number 2941-78-8

Molecular Formula C₈H₉NO₂

Molecular Weight 151.16 g/mol

Appearance
White to off-white crystalline

powder
[1]

Melting Point 175 °C (decomposes)

Purity ≥ 99%

Solubility
Soluble in hot water and

common organic solvents
[1]

InChI Key
NBUUUJWWOARGNW-

UHFFFAOYSA-N

SMILES CC1=CC(=C(C=C1)N)C(=O)O [1]

Spectroscopic Data
The structural identity of 2-amino-5-methylbenzoic acid can be confirmed by various

spectroscopic techniques. The characteristic spectral data are presented below.

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz)
δ (ppm): 7.48 (s, 1H), 7.06 (d, 1H), 6.65 (d, 1H),

2.13 (s, 3H)

¹³C NMR
δ (ppm): 169.3, 152.5, 138.4, 134.7, 131.5,

121.0, 117.5, 20.6

Infrared (IR) (KBr disc)

ν (cm⁻¹): 3471, 3365 (N-H stretching), 2921 (C-

H stretching), 1690 (C=O stretching), 1591,

1564 (aromatic C=C stretching)

Mass Spectrum (EI) m/z: 151 (M+), 133, 104
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Applications in Organic Synthesis: A Gateway to
Heterocycles
The dual functionality of 2-amino-5-methylbenzoic acid makes it an ideal starting material for

the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal

chemistry.

Synthesis of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad

spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer

properties. A common and efficient method for the synthesis of quinazolinones from 2-amino-5-
methylbenzoic acid involves a two-step process, proceeding through a benzoxazinone

intermediate.

Step 1: Synthesis of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, a mixture of 2-amino-5-methylbenzoic acid (1.0 eq) and acetic anhydride (3.0 eq) is

prepared.

Reaction: The mixture is heated to reflux and maintained at this temperature for 2-3 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature, which

typically results in the precipitation of the benzoxazinone product. The solid is collected by

filtration, washed with cold diethyl ether, and dried under vacuum to yield 6-methyl-2-phenyl-

4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-methyl-2,3-diphenylquinazolin-4(3H)-one

Reaction Setup: The benzoxazinone intermediate from Step 1 (1.0 eq) and aniline (1.1 eq)

are dissolved in ethanol in a round-bottom flask fitted with a reflux condenser.

Reaction: The solution is heated to reflux and maintained for 4-6 hours. The reaction

progress should be monitored by TLC.
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Work-up: After the reaction is complete, the mixture is cooled. The quinazolinone product

often precipitates from the solution upon cooling. The solid is collected by filtration, washed

with cold ethanol, and dried to yield the final product. Further purification can be achieved by

recrystallization from a suitable solvent like ethanol.

Step 1: Benzoxazinone Formation

Step 2: Quinazolinone Synthesis

2-Amino-5-methylbenzoic acid
6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one

Reflux, 2-3h

Acetic Anhydride

6-methyl-2,3-diphenylquinazolin-4(3H)-one

Ethanol, Reflux, 4-6h

Aniline

Click to download full resolution via product page

Synthetic workflow for quinazolinone synthesis.

Role in Drug Development: Precursor to PARP
Inhibitors
Derivatives of 2-amino-5-methylbenzoic acid are crucial intermediates in the synthesis of

Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] PARP

enzymes are essential for the repair of single-strand DNA breaks.[2] In cancers with mutations

in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of

double-strand breaks, the inhibition of PARP leads to an accumulation of DNA damage and

subsequent cell death, a concept known as synthetic lethality.[3][4]

Niraparib, an approved PARP inhibitor, is synthesized from a derivative of anthranilic acid. The

synthesis often involves the use of 2-amino-5-cyano-3-methylbenzoic acid, which can be
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prepared from 2-amino-5-methylbenzoic acid through a series of reactions including

bromination, esterification, and cyanation.

PARP Signaling Pathway and Inhibition
The PARP signaling pathway is initiated by DNA damage, which activates PARP1 to synthesize

poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This PARylation event

serves as a scaffold to recruit DNA repair machinery. PARP inhibitors act by competing with the

NAD+ substrate at the catalytic site of PARP, thereby preventing the formation of PAR chains

and trapping PARP on the DNA.[5] This trapping is particularly cytotoxic to cancer cells with

deficient homologous recombination repair.[6]

DNA Single-Strand Break
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Simplified PARP signaling pathway and the action of PARP inhibitors.

Conclusion
2-Amino-5-methylbenzoic acid is a cornerstone building block in organic synthesis, offering a

reliable and versatile platform for the construction of complex molecular architectures. Its utility

is particularly pronounced in the synthesis of bioactive heterocycles, most notably

quinazolinones, and as a precursor to life-saving pharmaceuticals such as PARP inhibitors.

The straightforward reactivity of its amino and carboxylic acid functionalities, coupled with the

ability to introduce further diversity through reactions on the aromatic ring, ensures its

continued importance in academic research and the pharmaceutical industry. The experimental

protocols and synthetic strategies outlined in this guide provide a solid foundation for

researchers to explore the full potential of this valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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